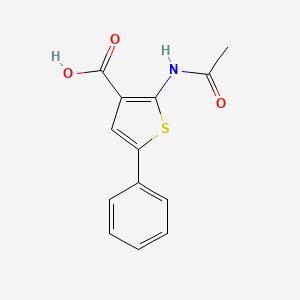
2-Acetamido-5-phenylthiophene-3-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Acetamido-5-phenylthiophene-3-carboxylic acid is a heterocyclic compound that features a thiophene ring substituted with an acetamido group, a phenyl group, and a carboxylic acid group. Thiophene derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Acetamido-5-phenylthiophene-3-carboxylic acid can be achieved through various methods. One common approach involves the condensation of thiophene derivatives with appropriate acetamido and phenyl substituents. For instance, the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester, can be adapted to introduce the acetamido and phenyl groups .
Industrial Production Methods
Industrial production of thiophene derivatives, including this compound, often involves large-scale condensation reactions under controlled conditions. The use of catalysts and optimized reaction parameters ensures high yield and purity of the final product .
化学反应分析
Types of Reactions
2-Acetamido-5-phenylthiophene-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: Electrophilic substitution reactions can introduce additional substituents onto the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated thiophene derivatives.
科学研究应用
2-Acetamido-5-phenylthiophene-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
作用机制
The mechanism of action of 2-Acetamido-5-phenylthiophene-3-carboxylic acid involves its interaction with specific molecular targets. The acetamido group can form hydrogen bonds with biological molecules, while the phenyl and thiophene rings can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
相似化合物的比较
Similar Compounds
- 2-Acetamido-5-acetylthiophene-3-carboxylic acid
- 2-Acetamido-5-methylthiophene-3-carboxylic acid
- 2-Acetamido-5-phenylfuran-3-carboxylic acid
Uniqueness
2-Acetamido-5-phenylthiophene-3-carboxylic acid is unique due to the presence of both an acetamido group and a phenyl group on the thiophene ring. This combination of substituents enhances its potential biological activity and makes it a valuable compound for medicinal chemistry research .
生物活性
2-Acetamido-5-phenylthiophene-3-carboxylic acid is a compound of interest due to its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C12H11NO3S
- Molecular Weight : 251.29 g/mol
- IUPAC Name : this compound
The compound features a thiophene ring substituted with an acetamido group and a carboxylic acid, which are crucial for its biological activity.
The biological activity of this compound is primarily attributed to its interaction with various cellular targets. Its mechanism includes:
- Enzyme Inhibition : The compound has shown potential as an inhibitor of specific enzymes involved in metabolic pathways.
- Modulation of Protein Interactions : It can influence protein interactions that are vital for cellular signaling and function, particularly in cancer cells.
- Antioxidant Activity : The presence of the thiophene ring contributes to its ability to scavenge free radicals, thus exhibiting antioxidant properties.
Anticancer Properties
Research indicates that this compound has significant anticancer activity. Studies have demonstrated its effects on various cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| HepG2 (Liver Cancer) | 15.4 | Induction of apoptosis |
| MCF-7 (Breast Cancer) | 12.8 | Cell cycle arrest |
| A549 (Lung Cancer) | 20.1 | Inhibition of proliferation |
These findings suggest that the compound may serve as a lead for developing new anticancer agents.
Antimicrobial Activity
This compound has also exhibited antimicrobial properties against various pathogens:
| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Candida albicans | 16 |
These results indicate its potential use as an antimicrobial agent, particularly in treating infections caused by resistant strains.
Case Studies
- Study on Hepatocellular Carcinoma : A study investigated the effects of the compound on HepG2 cells, where it was found to induce apoptosis through the activation of caspase pathways, suggesting its potential as a therapeutic agent in liver cancer treatment .
- Antimicrobial Efficacy : In another study, the compound was tested against multi-drug resistant bacteria, showing promising results and highlighting its potential role in combating antibiotic resistance.
属性
分子式 |
C13H11NO3S |
|---|---|
分子量 |
261.30 g/mol |
IUPAC 名称 |
2-acetamido-5-phenylthiophene-3-carboxylic acid |
InChI |
InChI=1S/C13H11NO3S/c1-8(15)14-12-10(13(16)17)7-11(18-12)9-5-3-2-4-6-9/h2-7H,1H3,(H,14,15)(H,16,17) |
InChI 键 |
QJOAPNYZZTXSHM-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)NC1=C(C=C(S1)C2=CC=CC=C2)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















